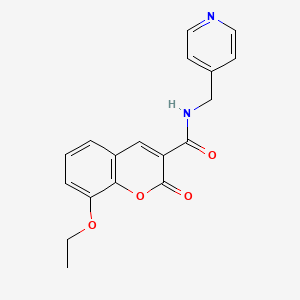

8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

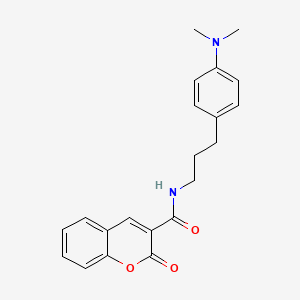

“8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide” is a chemical compound with the molecular formula C18H16N2O4 and a molecular weight of 324.336. It is part of a series of coumarin-3-carboxamide analogues that have been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL) .

Scientific Research Applications

Crystallography and Structural Analysis

Research on structurally related chromene compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, highlights their significance in crystallography and structural analysis. These studies reveal intricate details about their crystalline forms and molecular conformations, offering insights into the structural characteristics of chromene derivatives. Understanding these structural nuances can be pivotal for the design of new compounds with desired physical and chemical properties (Reis et al., 2013).

Polymer Science

Chromene derivatives have also found applications in polymer science. Novel monomers containing chromene units have been synthesized and utilized to create aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibit unique properties such as good solubility in polar solvents, high molecular weights, and the ability to form transparent, flexible films. Their thermal properties and potential for photocrosslinking make them interesting materials for various applications (Nechifor, 2009).

Synthetic Chemistry

In synthetic chemistry, chromone-3-carboxamides have been utilized as reactants in the synthesis of diverse compounds. For instance, they can react with cyanothioacetamide to form chromeno[4,3-b]pyridine-3-carbonitriles or with N-methylcyanothioacetamide to yield pyridine-3-carboxamides. These reactions, under specific conditions, result in compounds with potential biological activities and applications in medicinal chemistry (Kornev et al., 2019).

Catalysis

The field of catalysis has also benefited from research into chromene derivatives. An eco-friendly synthesis method for 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide demonstrates the use of polystyrene-supported p-toluenesulfonic acid as a highly active and reusable catalyst. This methodology underscores the importance of chromene derivatives in facilitating bond formation processes, highlighting their versatility in organic synthesis (Jadhav et al., 2018).

Environmental Chemistry

Chromene compounds have played a role in environmental chemistry, particularly in the study of photocatalytic degradation processes. The photodegradation of pyridine, a component related to the pyridin moiety in 8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide, has been extensively studied. Insights from these studies could inform the development of strategies for the remediation of pollutants and the design of environmentally friendly chemical processes (Maillard-Dupuy et al., 1994).

properties

IUPAC Name |

8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-2-23-15-5-3-4-13-10-14(18(22)24-16(13)15)17(21)20-11-12-6-8-19-9-7-12/h3-10H,2,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAIIHPITIKXIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)

![N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B2752657.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2752665.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)

![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)

![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)